molecular formula C25H24N2OS B2415959 2-([1,1'-biphenyl]-4-yl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 862826-90-2

2-([1,1'-biphenyl]-4-yl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Cat. No.: B2415959
CAS No.: 862826-90-2
M. Wt: 400.54
InChI Key: BIWGSMSLRHBFGC-UHFFFAOYSA-N
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Description

2-([1,1'-biphenyl]-4-yl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C25H24N2OS and its molecular weight is 400.54. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Evaluation

A study by Çalış, Septioğlu, and Aytemir (2011) explored the synthesis of novel 2-(1H-imidazole-1-yl)-1-aryl-substituted ethane-1-one N-substituted phenyl(thio)semicarbazones. These compounds were tested for anticonvulsant activity against seizure models, with some derivatives showing selective and high activity against MES-induced seizures (Çalış, Septioğlu & Aytemir, 2011).

Anticholinesterase Activities

Mohsen et al. (2014) aimed to synthesize different 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(substituted phenyl)ethanone derivatives to investigate their anticholinesterase activities. The study found that compounds with electron-donating substituents exhibited the highest anticholinesterase activity (Mohsen et al., 2014).

Antimicrobial Properties

Castellano et al. (2003) synthesized a series of 3-phenyl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propane derivatives related to antifungal bifonazole and tested them for antimicrobial activity. The in vitro antifungal activities of these azoles were tested against several pathogenic fungi responsible for human disease (Castellano et al., 2003).

Anticandidal Activity and Cytotoxicity

Kaplancıklı et al. (2014) synthesized 14 different 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives and screened them for their anticandidal activity and cytotoxic effects. Some of the compounds were found to be potent anticandidal agents with weak cytotoxicities (Kaplancıklı et al., 2014).

Heme Oxygenase Inhibition

Roman et al. (2010) designed and synthesized a series of 1‐aryl‐2‐(1H‐imidazol‐1‐yl/1H‐1,2,4‐triazol‐1‐yl)ethanones and their derivatives as candidates for the inhibition of heme oxygenases (HO‐1 and HO‐2). These compounds showed potential for useful pharmacological and therapeutic applications (Roman et al., 2010).

Properties

IUPAC Name

1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-phenylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2OS/c1-19-7-5-6-10-23(19)18-29-25-26-15-16-27(25)24(28)17-20-11-13-22(14-12-20)21-8-3-2-4-9-21/h2-14H,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWGSMSLRHBFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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